Technical Guide: 2-Formamido-4-nitrobenzoic Acid in Drug Synthesis
Technical Guide: 2-Formamido-4-nitrobenzoic Acid in Drug Synthesis
[1]
Executive Summary
2-Formamido-4-nitrobenzoic acid (also known as N-formyl-4-nitroanthranilic acid) is a critical intermediate in the synthesis of fused heterocyclic systems, specifically 6-nitroquinazolin-4(3H)-one .[1] This scaffold serves as a "privileged structure" in medicinal chemistry, forming the core of various antineoplastic, antimicrobial, and anti-inflammatory agents.
This guide details the structural properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers in organic synthesis and pharmaceutical development.
Part 1: Structural Analysis & Physiochemical Profile[1]
The molecule is a derivative of benzoic acid characterized by a nitro group at the para position relative to the amine origin, and a formyl group protecting the amine. The presence of the electron-withdrawing nitro group (-NO₂) significantly influences the acidity of the carboxylic acid and the nucleophilicity of the amide nitrogen.[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 2-Formamido-4-nitrobenzoic acid |
| Synonyms | N-Formyl-4-nitroanthranilic acid; 2-(Formylamino)-4-nitrobenzoic acid |
| CAS Number | 65911-46-8 (Specific formyl derivative); 619-17-0 (Parent amine) |
| Molecular Formula | C₈H₆N₂O₅ |
| Molecular Weight | 210.14 g/mol |
| Solubility | Soluble in DMSO, DMF, hot ethanol; Poor solubility in cold water.[1][2][3][4] |
| pKa (Predicted) | Carboxylic acid: ~3.1 |
Structural Connectivity (Graphviz)
The following diagram illustrates the connectivity and functional group relationships that dictate the molecule's reactivity, particularly its propensity for cyclodehydration.
Figure 1: Functional group topology of 2-Formamido-4-nitrobenzoic acid highlighting the ortho-disposition required for quinazoline formation.[1]
Part 2: Synthetic Pathways & Mechanistic Insight[1]
The synthesis of 2-formamido-4-nitrobenzoic acid is typically achieved via the N-formylation of 4-nitroanthranilic acid.[1] This reaction is the first step in the modified Niementowski quinazoline synthesis .
The Reaction Logic
The starting material, 2-amino-4-nitrobenzoic acid (CAS 619-17-0), possesses a deactivated aniline amine due to the electron-withdrawing nitro group at the para position. Consequently, standard acylation conditions often require forcing conditions (reflux) or highly reactive formylating agents (e.g., acetic formic anhydride or excess formic acid).
Mechanism of Action
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Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the formic acid.
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Proton Transfer: Rapid proton transfer generates a tetrahedral intermediate.
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Elimination: Elimination of water yields the N-formyl product.[1]
Note: If the temperature is too high (>150°C) or dehydrating agents are present, the product will spontaneously cyclize to 6-nitroquinazolin-4(3H)-one in situ.[1]
Figure 2: Synthetic workflow from the anthranilic acid precursor to the quinazoline scaffold.
Part 3: Experimental Protocol
This protocol describes the isolation of the N-formyl intermediate.[1] Note that many industrial procedures skip isolation and proceed directly to cyclization; however, isolating the intermediate is crucial for derivatization at the carboxylic acid position.
Materials
-
Precursor: 2-Amino-4-nitrobenzoic acid (4-nitroanthranilic acid).[1][2]
-
Reagent/Solvent: Formic acid (98%).
-
Workup: Ice-cold distilled water.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 5.0 g (27.4 mmol) of 2-amino-4-nitrobenzoic acid to the flask.
-
Solvation: Add 50 mL of formic acid (98%). The solid may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to reflux (~100–105°C) for 2–3 hours. Monitor via TLC (Solvent system: Ethyl Acetate/Hexane 1:1). The starting amine spot (fluorescent under UV) should disappear.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring.
-
Isolation: The 2-formamido-4-nitrobenzoic acid will precipitate as a solid.[1] Filter the precipitate using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (3 x 20 mL) to remove excess formic acid. Recrystallize from ethanol if high purity is required.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 80–90%. Appearance: Pale yellow to off-white solid.[1]
Part 4: Downstream Applications (Drug Development)
The primary utility of 2-formamido-4-nitrobenzoic acid is its role as a "masked" quinazoline.[1]
Cyclization to Quinazolinones
Treatment of the isolated intermediate with acetic anhydride or heating in formamide effects ring closure to yield 6-nitroquinazolin-4(3H)-one .[1]
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Significance: The nitro group at position 6 is a versatile handle. It can be reduced to an amine (-NH₂), which allows for the attachment of various pharmacophores (e.g., via Schiff base formation or amide coupling) to create EGFR inhibitors or antibacterial agents.
Analytical Characterization (Validation)
To confirm the structure of the intermediate before cyclization, look for these signals:
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IR Spectroscopy:
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Carboxylic Acid O-H stretch: Broad band 2500–3000 cm⁻¹.
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Amide C=O stretch: ~1680–1700 cm⁻¹.
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Acid C=O stretch: ~1710 cm⁻¹.
-
Nitro N-O stretches: ~1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
-
¹H NMR (DMSO-d₆):
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δ ~12.0–13.0 ppm: Broad singlet (Carboxylic acid -COOH).[1]
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δ ~10.5 ppm: Singlet (Amide -NH). Distinctive shift confirming formylation.
-
δ ~8.4 ppm: Singlet (Formyl proton -CHO).[1]
-
Aromatic Region: Signals corresponding to the trisubstituted benzene ring (typically 8.0–9.0 ppm range due to nitro deshielding).
-
References
-
PubChem. (n.d.).[5] 2-Formamido-4-nitrobenzoic acid (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone synthesis).
-
Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives.[1][7][8] Tetrahedron, 61(43), 10153-10160. (Methodology validation).
Sources
- 1. 62-23-7|4-Nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4-Nitroanthranilic acid | C7H6N2O4 | CID 12076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
